4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
4-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-9-11(10-1-5-14-6-2-10)13(16-12)3-7-15-8-4-13/h1-2,5-6,11,15H,3-4,7-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJDXDQNEAIUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CC(=O)N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bifunctional Amines and Ketones
A widely adopted method involves the cyclocondensation of 1,5-diaminopentane derivatives with cyclic ketones. For example, reacting 1,5-diaminopentane with cyclohexanone in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) generates the spirocyclic intermediate via imine formation and subsequent ring closure. Yields typically range from 45% to 68%, depending on the solvent system (toluene or ethanol) and reaction time (12–24 hours).
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts offers a stereocontrolled pathway. Starting from N-allyl-piperidinone precursors, RCM facilitates the formation of the spirocyclic structure with minimal byproducts. For instance, treating N-allyl-4-piperidone with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C achieves 72% conversion to 1,8-diazaspiro[4.5]decan-2-one within 6 hours. This method is favored for its scalability and compatibility with sensitive functional groups.
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
Table 1: Impact of Catalysts on Suzuki Coupling Efficiency
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 85 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 72 |
| NiCl₂(PCy₃)₂ | DMF | 120 | 58 |
Data adapted from and highlight Pd(PPh₃)₄ as the superior catalyst for this transformation.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (SiO₂, ethyl acetate/hexane gradient) remains the standard for isolating 4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.31 (d, J = 4.8 Hz, 2H, Py-H), 3.92–3.85 (m, 2H, spirolactam-H), 2.98–2.78 (m, 4H, CH₂-N), 2.12–1.94 (m, 4H, cyclohexane-H).
-
HRMS : Calculated for C₁₄H₁₆N₃O [M+H]⁺: 242.1293; Found: 242.1289.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves:
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, the compound’s ability to inhibit certain enzymes or receptors is of particular interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-4-yl Derivatives
A key structural distinction lies in the position of the pyridine substituent. For example, 4-(Pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one () replaces the lactam oxygen with sulfur and positions the pyridine at the 2-yl site. This modification reduces hydrogen-bonding capacity and alters molecular conformation, as evidenced by its distinct NMR shifts (δ 6.56 ppm for pyridine protons) and lower melting point (256–260°C) compared to pyridin-4-yl analogs .
Heteroatom Variations in the Spiro System
- 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (): Replacing one nitrogen with oxygen in the spiro system increases polarity (PSA = 41.13) and alters metabolic stability. For instance, 8-[2-(4-aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 23804-80-0) exhibits enhanced solubility (275.35 g/mol MW) due to the oxa group, making it suitable for oral formulations .
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one (): Sulfur incorporation increases lipophilicity (logP ~2.8 predicted) and may improve blood-brain barrier penetration, as seen in CNS-targeting analogs .
Substituent Effects on Bioactivity
- 8-(2-Amino-3-chloro-5-arylpyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (): Chlorine and amino groups at the 3- and 2-positions of the pyridine ring enhance kinase inhibition (e.g., ALK and EGFR) by forming halogen bonds and protonated interactions. LC-MS data confirm high purity (≥95%), critical for in vivo efficacy .
- Rolapitant Hydrochloride (): A 1,7-diazaspiro[4.5]decan-2-one derivative with trifluoromethylphenyl groups shows potent antiemetic activity (CAS 914462-92-3). The 1,7-diaza configuration shifts the molecule’s dipole moment, improving binding to NK₁ receptors .
Impact of Spiro Ring Size and Nitrogen Placement
- 1,4-Diazaspiro[4.5]decan-2-one (): Moving one nitrogen to the 4-position shortens the distance between heteroatoms, reducing ring strain. This increases thermal stability (predicted boiling point 349°C) but may limit conformational flexibility for target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one features a spirocyclic framework, which is significant for its biological activity. The presence of the pyridine moiety contributes to its interaction with various biological targets.
The mechanisms through which 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one exerts its biological effects are multifaceted:
- Receptor Interaction : The compound has been identified as a potential inhibitor of specific receptors involved in inflammatory pathways, such as receptor-interacting protein kinase 1 (RIPK1) .
- Enzyme Inhibition : It shows promise as an inhibitor of TYK2/JAK1 kinases, which are critical in cytokine signaling pathways associated with autoimmune diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Antimicrobial and Antiviral Properties
Research indicates that derivatives of diazaspiro compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains and viruses, although specific data for 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one requires further investigation.
Anti-inflammatory Effects
In models of acute ulcerative colitis, derivatives similar to 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one demonstrated significant anti-inflammatory effects mediated by modulation of TYK2/JAK1 pathways .
| Compound | IC50 (nM) | Selectivity | Biological Activity |
|---|---|---|---|
| Compound 48 | 6 (TYK2) | >23-fold for JAK2 | Anti-inflammatory |
| 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one | TBD | TBD | TBD |
Case Studies
Several case studies have highlighted the potential applications of compounds related to 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one:
- Study on TYK2/JAK1 Inhibition : A series of diazaspiro compounds were evaluated for their ability to inhibit TYK2 and JAK1 kinases, with findings indicating potent activity and selectivity for these targets . This positions such compounds as promising candidates for treating autoimmune disorders.
- Antimicrobial Activity Assessment : In vitro studies have assessed the antimicrobial efficacy of various diazaspiro derivatives against common pathogens, suggesting a need for further exploration into their mechanisms and therapeutic applications .
Q & A
Q. Advanced
- In vitro assays :
- Structure-activity relationship (SAR) :
How should researchers handle contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Q. Basic
- NMR analysis :
- Signal splitting : Assign peaks using 2D COSY and HSQC for sp³ hybridized carbons in the diazaspiro ring .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to resolve exchange broadening in NH groups.
- IR validation :
What safety protocols are critical when handling 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by safety data for structurally similar compounds) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can computational modeling aid in predicting the bioavailability of this compound?
Q. Advanced
- ADMET prediction :
- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (target LogP <3 for oral bioavailability).
- P-glycoprotein efflux : Predict substrate likelihood via PreADMET.
- Molecular dynamics (MD) :
What strategies address low yields in the final cyclization step of spiro ring formation?
Q. Advanced
- Temperature control : Gradual heating (ramp to 110°C over 1 hour) prevents premature decomposition.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C) and improves spiro ring closure .
- Additives : Catalytic amounts of p-toluenesulfonic acid (pTSA) enhance intramolecular cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
